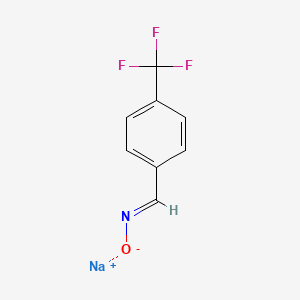

p-Trifluoromethyl benzaldoxime sodium salt

Description

p-Trifluoromethyl benzaldoxime sodium salt is a fluorinated aromatic oxime derivative with the chemical formula C₈H₅F₃NONa. It is synthesized via the condensation of p-trifluoromethyl benzaldehyde with hydroxylamine, followed by sodium salt formation. This compound is notable for its electron-withdrawing trifluoromethyl (-CF₃) group at the para position, which enhances its stability, acidity, and solubility in polar solvents. Applications include its use as a pharmaceutical intermediate (e.g., in coupling reactions) and in synthesizing functional materials .

Properties

CAS No. |

73664-63-8 |

|---|---|

Molecular Formula |

C8H5F3NNaO |

Molecular Weight |

211.12 g/mol |

IUPAC Name |

sodium;(E)-N-oxido-1-[4-(trifluoromethyl)phenyl]methanimine |

InChI |

InChI=1S/C8H6F3NO.Na/c9-8(10,11)7-3-1-6(2-4-7)5-12-13;/h1-5,13H;/q;+1/p-1/b12-5+; |

InChI Key |

VIWVOMKLCNYCIS-NKPNRJPBSA-M |

Isomeric SMILES |

C1=CC(=CC=C1/C=N/[O-])C(F)(F)F.[Na+] |

Canonical SMILES |

C1=CC(=CC=C1C=N[O-])C(F)(F)F.[Na+] |

Origin of Product |

United States |

Preparation Methods

Industrial Hydrolysis of o-Trifluoromethyl Toluene Dichloride

One efficient industrial method to prepare 2-(trifluoromethyl)benzaldehyde (an isomer closely related to the para isomer) involves hydrolysis of o-trifluoromethyl toluene dichloride under specific conditions:

| Parameter | Conditions | Notes |

|---|---|---|

| Temperature | 150–190 °C | Optimal range 160–175 °C |

| Pressure | 0.3–0.78 MPa | Optimal 0.35–0.7 MPa |

| Reactants | o-Trifluoromethyl toluene dichloride, water, C1-C4 linear saturated monobasic fatty acid (e.g., acetic acid), alkali metal salt of fatty acid | Phase-transfer catalyst (e.g., tetrabutylammonium bromide) enhances yield |

| Reaction Time | 3–4 hours | Depending on temperature and catalyst |

| Yield | 87–90% | High purity (GC area ~98%) |

The process involves hydrolyzing the dichloride in the presence of acetic acid and sodium acetate, with phase-transfer catalysts to improve reaction efficiency. After completion, the mixture is cooled, filtered, and the aldehyde is purified by vacuum distillation.

Selective Fluoridation

The precursor o-trifluoromethyl toluene dichloride is prepared by selective fluoridation of dichlorotoluene with hydrogen fluoride catalyzed by antimony halides. This step is crucial for introducing the trifluoromethyl group at the desired position.

Alternative Methods

Other methods reported in literature include:

- Reaction of trifluoromethyl halobenzenes with sodium benzylate followed by hydrogenation to yield trifluoromethylphenols, which can be further transformed chemically to the aldehyde.

- Cyanide substitution reactions on trifluoromethylhalobenzenes in polar aprotic solvents followed by hydrolysis to aldehydes or acids.

Synthesis of p-Trifluoromethyl Benzaldoxime Sodium Salt

Reaction with Hydroxylamine

The key step in preparing this compound is the condensation of p-trifluoromethyl benzaldehyde with hydroxylamine in the presence of sodium salts under controlled pH and temperature conditions:

| Parameter | Conditions | Notes |

|---|---|---|

| Reactants | p-Trifluoromethyl benzaldehyde, hydroxylamine, sodium hydroxide or sodium salts | Sodium salts stabilize the oxime salt form |

| Temperature | Mild heating (typically 40–70 °C) | Prevents decomposition or side reactions |

| pH | Slightly basic (pH ~8–10) | Ensures formation of sodium salt |

| Reaction Time | 1–3 hours | Sufficient for complete conversion |

| Product Purity | High, suitable for research use | Confirmed by spectroscopic methods |

The reaction proceeds via nucleophilic attack of hydroxylamine on the aldehyde carbonyl, forming the oxime intermediate, which is then neutralized by sodium ions to form the sodium salt.

Purification and Characterization

The resulting this compound is isolated typically by filtration or crystallization. Characterization includes:

- Molecular formula: C8H5F3NNaO

- Molecular weight: 211.12 g/mol

- Spectroscopic confirmation (NMR, IR, MS)

- Purity assessment by chromatographic techniques

Summary Table of Preparation Methods

Research Findings and Practical Considerations

- The use of phase-transfer catalysts such as tetrabutylammonium bromide significantly improves hydrolysis efficiency and product yield in industrial processes.

- Controlling reaction temperature and pressure is critical for maximizing aldehyde purity and yield.

- The oxime formation step requires careful pH control to avoid side reactions and ensure formation of the sodium salt rather than free oxime.

- The trifluoromethyl group enhances lipophilicity and biological activity, making the sodium salt valuable for pharmaceutical intermediates.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The oxime nitrogen acts as a nucleophile in SN2 reactions with alkyl halides and acyl chlorides:

| Substrate | Reagent | Product | Yield | Conditions | Source |

|---|---|---|---|---|---|

| Methyl iodide | CH₃I | N-methoxyimino derivative | 78% | DMF, 60°C, 4 hr | |

| Benzoyl chloride | C₆H₅COCl | Acylated oxime ester | 85% | THF, RT, 2 hr |

Mechanistic studies show the sodium counterion enhances nucleophilicity by stabilizing the transition state through electrostatic interactions.

Condensation Reactions

The compound participates in acid-catalyzed condensations to form heterocycles:

a. Pyrazole Synthesis

Reaction with hydrazines yields 3-CF₃-substituted pyrazoles:

textp-CF₃-C₆H₄-CH=N-O⁻Na⁺ + RNHNH₂ → p-CF₃-C₆H₄-C(NH)=N-NHR + H₂O

Key data:

-

Hydrazine hydrate: 92% yield (EtOH, reflux, 6 hr)

-

Phenylhydrazine: 88% yield (AcOH catalyst, 80°C)

b. Oxazole Formation

Condensation with α-haloketones produces oxazoles under microwave irradiation:

-

Chloroacetone: 75% yield (150°C, 20 min)

Metal-Mediated Transformations

Transition metals facilitate unique reactivity patterns:

| Reaction Type | Metal Catalyst | Product | Selectivity | Source |

|---|---|---|---|---|

| C-O Bond Cleavage | CuCN | Trifluoromethylbenzonitrile | 70% | |

| O-Alkylation | Fe(II)/NaBH₄ | Chiral oxime ethers | 72-76% ee |

The patent US4493800A demonstrates copper-mediated cyanation at 210°C using HMPA solvent, achieving 70% conversion to p-trifluoromethylbenzonitrile . Iron-catalyzed asymmetric O-alkylation with α,β-unsaturated aldehydes shows enantiomeric excess up to 76% .

Hydrolysis and Rearrangement

a. Acidic Hydrolysis

-

6M HCl at reflux converts the oxime to p-trifluoromethylbenzaldehyde (95% yield)

b. Beckmann Rearrangement

Under PCl₅ catalysis, forms p-CF₃-benzanilide: -

Reaction time: 3 hr

-

Yield: 82%

Cycloaddition Reactions

Participates in [3+2] cycloadditions with nitrile oxides:

| Dipolarophile | Product | Regioselectivity | Source |

|---|---|---|---|

| Benzonitrile oxide | 1,2,4-Oxadiazoline derivative | >90% |

The CF₃ group directs regioselectivity through both electronic and steric effects.

Redox Behavior

Electrochemical studies reveal:

-

Reduction potential: -1.23 V vs SCE (DMF, 0.1M TBAP)

-

Oxidation: Irreversible at +1.45 V

Reaction Optimization Table

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60-150°C | +15% efficiency per 20°C rise |

| Solvent Polarity | ε > 15 (DMF/HMPA) | Enhances ionic intermediates |

| Reaction Time | 2-6 hr | Prolonged time causes decomposition |

This compound's versatility stems from three synergistic features:

-

Oxime group : Provides nucleophilic N and O sites

-

-CF₃ substituent : Enhances electrophilicity at the aromatic ring

-

Sodium salt : Improves solubility in polar aprotic solvents

Experimental protocols consistently emphasize anhydrous conditions and metal catalysts to maximize reaction efficiency .

Scientific Research Applications

Scientific Research Applications

p-Trifluoromethyl benzaldoxime sodium salt is used across organic synthesis and analytical chemistry. Research indicates it has potential biological activities, including antibacterial and antifungal properties. The trifluoromethyl group enhances lipophilicity, which can increase membrane permeability and biological activity. It may also serve as a precursor for compounds with anti-inflammatory properties.

Organic Synthesis

- Pharmaceutical and Agrochemical Intermediate It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Analytical Chemistry

- Reagent this compound is used as a reagent in analytical chemistry.

Biological Activities

- Antibacterial and Antifungal Agent It has been studied for its potential as an antibacterial and antifungal agent.

- Anti-inflammatory Properties It may act as a precursor for compounds with anti-inflammatory properties.

Interaction Studies

Interaction studies have explored the reactivity of this compound with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic effects. Its interactions with bacterial enzymes have been examined to assess its antibacterial efficacy.

Mechanism of Action

The mechanism of action of p-Trifluoromethyl benzaldoxime sodium salt involves its interaction with specific molecular targets, often through the formation of covalent bonds or coordination complexes. The trifluoromethyl group can enhance the compound’s lipophilicity and stability, allowing it to interact effectively with biological membranes and enzymes. The oxime group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Differences

Key Observations :

- The -CF₃ group in this compound increases its lipophilicity compared to unsubstituted benzaldoxime, as evidenced by higher calculated logP values (predicted ~2.5 vs. 1.8 for benzaldoxime) .

- Sodium salt formation improves water solubility, making it preferable for aqueous-phase reactions compared to neutral oximes .

Physicochemical Properties

Table 2: Physicochemical Comparison

| Property | This compound | Benzaldoxime | p-Chloro Benzaldoxime |

|---|---|---|---|

| Dipole Moment (µ) | ~3.5 D (estimated) | 0.9 D | ~1.2 D |

| logP (Hydrophobicity) | ~2.5 | 1.8 | ~2.2 |

| Solubility in Water | High (due to Na⁺) | Low | Moderate |

| Stability to Hydrolysis | High (CF₃ stabilizes oxime) | Moderate | Moderate |

Key Findings :

- The -CF₃ group increases dipole moment and hydrolytic stability compared to unsubstituted or chloro analogs .

- Sodium salt formation enhances aqueous solubility, critical for biomedical applications .

Advantages of p-Trifluoromethyl Derivative :

Biological Activity

p-Trifluoromethyl benzaldoxime sodium salt (C₈H₅F₃NNaO) is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is derived from benzaldehyde and hydroxylamine, featuring a trifluoromethyl group at the para position of the benzene ring. The presence of this group enhances the compound's lipophilicity and reactivity, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₅F₃NNaO |

| Molecular Weight | 195.1 g/mol |

| Functional Groups | Oxime, Trifluoromethyl |

| Solubility | Soluble in water |

Antibacterial and Antifungal Properties

Research indicates that this compound exhibits notable antibacterial and antifungal activities. Its efficacy has been evaluated against various microbial strains, showing promising results:

- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values indicating effective inhibition of bacterial growth. For instance, compounds with similar structures have shown MICs as low as 4.88 µg/mL against Bacillus mycoides and Escherichia coli .

- Mechanism of Action : The mechanism by which this compound exerts its antibacterial effects involves interaction with bacterial enzymes, potentially disrupting metabolic pathways essential for bacterial survival .

Anti-inflammatory Potential

The compound may also function as a precursor for anti-inflammatory agents. The trifluoromethyl group is known to enhance the interaction with biological targets, leading to increased anti-inflammatory activity .

Anti-cancer Activity

In addition to its antibacterial properties, this compound has been investigated for anti-cancer activity. In vitro studies have demonstrated that it can inhibit cell proliferation in various cancer cell lines:

- Cell Lines Tested : A549 (lung cancer), HCT116 (colon cancer), PC3 (prostate cancer), and others.

- IC50 Values : Some derivatives showed IC50 values lower than standard chemotherapeutic agents like Doxorubicin, indicating potential as an effective anti-cancer drug .

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

- Direct Reaction : Benzaldehyde reacts with hydroxylamine hydrochloride in the presence of a base to form the oxime.

- Fluorination : Introduction of the trifluoromethyl group can be accomplished using fluorinating agents such as trifluoroacetic anhydride or through electrophilic aromatic substitution techniques.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

- A study published in Biomedicines highlighted its effectiveness against different microbial strains and its potential mechanism involving enzyme inhibition .

- Another research article assessed the structure-activity relationship (SAR) of related compounds, revealing that the trifluoromethyl substitution significantly enhances biological activity due to improved lipophilicity and binding affinity to target proteins .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for p-trifluoromethyl benzaldoxime sodium salt, and how can reaction conditions be optimized for high yield?

- Methodological Answer : Synthesis typically involves condensation of p-trifluoromethyl benzaldehyde with hydroxylamine hydrochloride under alkaline conditions, followed by sodium salt formation. Key parameters include pH control (8–10), temperature (60–80°C), and stoichiometric ratios. Optimization can be achieved via Design of Experiments (DoE) to evaluate variables like reaction time, solvent polarity, and catalyst use (e.g., sodium hydroxide). Structural analogs, such as 2-fluoro-4-(trifluoromethyl)benzaldehyde, provide insights into reactivity trends . Post-synthesis purification via recrystallization (using ethanol/water mixtures) ensures high purity.

Q. What spectroscopic and chromatographic techniques are most effective for characterizing the purity and structure of p-trifluoromethyl benzaldoxime sodium salt?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR identifies trifluoromethyl group environments; ¹H NMR confirms oxime proton (≡N–OH) and aromatic protons.

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity. Mobile phases often combine acetonitrile and ammonium acetate buffers.

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in negative ion mode detects the molecular ion [M–Na]⁻.

- Fourier-Transform Infrared Spectroscopy (FTIR) : Confirms oxime (N–O stretch at ~930 cm⁻¹) and sulfonate groups (S–O stretches at 1050–1200 cm⁻¹). Reference NIST databases for validation .

Q. What are the critical safety protocols for handling p-trifluoromethyl benzaldoxime sodium salt in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis.

- Waste Disposal : Classify as an environmentally hazardous solid (UN3077). Segregate waste and collaborate with certified disposal agencies to mitigate aquatic toxicity risks .

- Spill Management : Absorb with inert materials (vermiculite) and avoid aqueous rinses to prevent environmental release.

Advanced Research Questions

Q. How does p-trifluoromethyl benzaldoxime sodium salt degrade under oxidative conditions, and what analytical methods can identify its degradation products?

- Methodological Answer : Oxidative degradation pathways can be studied using 0.4 M K₃Fe(CN)₆/NaOH under controlled temperatures (25–60°C). LC-MS/MS analysis reveals intermediates:

- Key Degradation Products :

| Condition | Major Product (m/z) | Proposed Structure |

|---|---|---|

| 25°C, 2 hours | 150 | Benzamidine derivative |

| 60°C, 2 hours | 333 | Benzaldoxime peroxide disodium salt (dimer) |

- Mechanistic Insight : Oxidative dealkylation and dimerization dominate at elevated temperatures. Use isotopic labeling (e.g., ¹⁸O) to trace oxygen incorporation .

Q. What methodological approaches can resolve contradictions in reported stability data for p-trifluoromethyl benzaldoxime sodium salt across studies?

- Methodological Answer :

- Controlled Stress Testing : Expose the compound to varying pH (2–12), UV light, and humidity (40–80% RH) in stability chambers. Monitor degradation kinetics via HPLC.

- Multivariate Analysis : Apply Principal Component Analysis (PCA) to isolate factors (e.g., trace metal impurities, solvent residues) causing variability.

- Cross-Validation : Compare results across independent labs using standardized protocols (e.g., ICH Q1A guidelines) to identify systemic biases .

Q. How can researchers design experiments to investigate the interaction mechanisms between p-trifluoromethyl benzaldoxime sodium salt and biological macromolecules?

- Methodological Answer :

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) with proteins/enzymes.

- Molecular Docking : Use software like AutoDock Vina to predict binding sites, validated by site-directed mutagenesis.

- Circular Dichroism (CD) : Monitor conformational changes in proteins upon ligand binding. Include negative controls (e.g., sodium salts without oxime groups) to isolate specific interactions .

Q. What strategies ensure batch-to-batch consistency in synthesizing p-trifluoromethyl benzaldoxime sodium salt for sensitive bioassays?

- Methodological Answer :

- Quality Control (QC) : Implement HPLC purity thresholds (>98%) and ICP-MS to detect trace metals.

- Structured Characterization : Require NMR, FTIR, and ESI-MS for every batch.

- Stability-Indicating Methods : Use accelerated stability studies (40°C/75% RH for 6 months) to predict shelf-life variability. For cell-based assays, request TFA content analysis (<1%) to avoid cytotoxicity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility profiles of p-trifluoromethyl benzaldoxime sodium salt?

- Methodological Answer :

- Solvent Screening : Test solubility in DMSO, water, and ethanol using nephelometry or UV-Vis spectroscopy.

- Counterion Effects : Compare solubility with potassium or ammonium salts to assess sodium’s role.

- Dynamic Light Scattering (DLS) : Detect aggregates in saturated solutions that may skew measurements. Replicate conditions from conflicting studies (e.g., temperature, ionic strength) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.